Quinoline, 1,2-dihydro-2-methyl-
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Overview
Description
2-Methyl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group attached to the second carbon and a hydrogenated nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclocondensation of aniline with acetophenone in the presence of a zeolite catalyst. This method is environmentally friendly and yields high conversion rates . Another method involves the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to convert aromatic amines into quinoline derivatives .
Industrial Production Methods: Industrial production of 2-methyl-1,2-dihydroquinoline typically employs large-scale cyclocondensation reactions using zeolite catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
2-Methyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an additive in polymers and as a photosensitizer in solar cells.
Mechanism of Action
The mechanism of action of 2-methyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can act as a hydride donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Quinoline: A parent compound with similar structural features but without the methyl group.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the second position.
4-Hydroxyquinoline: Another derivative with a hydroxyl group at the fourth position.
Uniqueness: 2-Methyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1125-81-1 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methyl-1,2-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8,11H,1H3 |
InChI Key |
MGJGQVQWKYBJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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